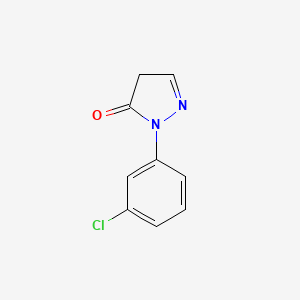
2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophényl)-2,4-dihydro-3H-pyrazol-3-one est un composé hétérocyclique qui présente un noyau pyrazolone substitué par un groupe 3-chlorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(3-chlorophényl)-2,4-dihydro-3H-pyrazol-3-one implique généralement la cyclisation de dérivés d'hydrazine appropriés avec des β-dicétones. Une méthode courante comprend la réaction de la 3-chlorobenzoylhydrazine avec l'acétoacétate d'éthyle en milieu acide pour obtenir le dérivé de pyrazolone souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à flux continu pour assurer un mélange et un transfert de chaleur efficaces. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(3-chlorophényl)-2,4-dihydro-3H-pyrazol-3-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de pyrazolone correspondants.
Réduction : Les réactions de réduction peuvent produire des dérivés d'hydrazine.
Substitution : L'halogénation, la nitration et la sulfonation peuvent introduire différents groupes fonctionnels sur le cycle aromatique.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Des réactifs comme le brome, l'acide nitrique et l'acide sulfurique sont utilisés respectivement pour l'halogénation, la nitration et la sulfonation.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers pyrazolones substitués, qui peuvent être fonctionnalisés davantage pour des applications spécifiques.
Applications de la recherche scientifique
La 2-(3-chlorophényl)-2,4-dihydro-3H-pyrazol-3-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de colorants et de pigments en raison de ses propriétés chromophores.
Mécanisme d'action
Le mécanisme d'action de la 2-(3-chlorophényl)-2,4-dihydro-3H-pyrazol-3-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif, bloquant ainsi l'accès au substrat. Cette inhibition peut moduler diverses voies biochimiques, conduisant à ses effets biologiques observés.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Phényl-2,4-dihydro-3H-pyrazol-3-one : N'a pas le substituant chloro, ce qui peut affecter sa réactivité et son activité biologique.
3-Méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one : Contient un groupe méthyle au lieu d'un groupe chloro, ce qui conduit à des propriétés chimiques différentes.
Unicité
La présence du groupe 3-chlorophényle dans la 2-(3-chlorophényl)-2,4-dihydro-3H-pyrazol-3-one confère des effets électroniques et stériques uniques, influençant sa réactivité et son interaction avec les cibles biologiques. Cela en fait un composé précieux pour le développement de nouveaux produits pharmaceutiques et de nouveaux matériaux.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11-12/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEVXTMDRGKUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
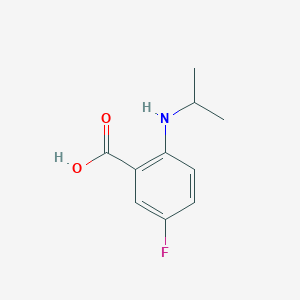
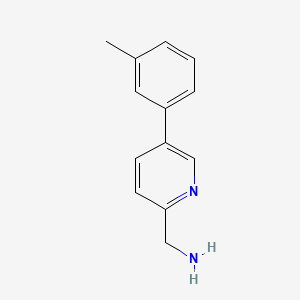
![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)

![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)

![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)
![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
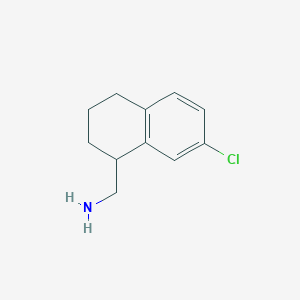
![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)
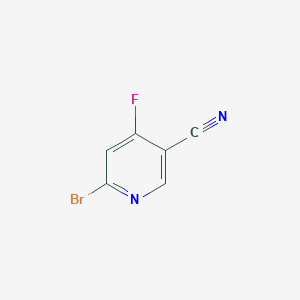
![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)


